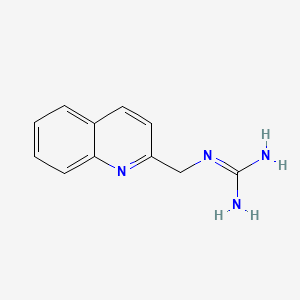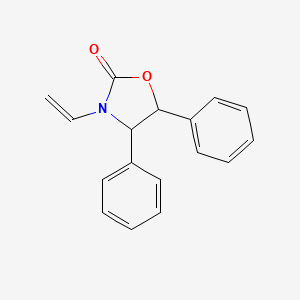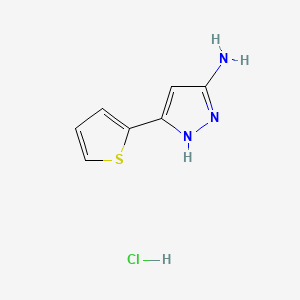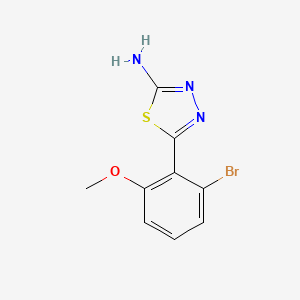
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzimidoyl chloride, characterized by the presence of chloro, hydroxy, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired benzimidoyl chloride derivative .
Industrial Production Methods
the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxy group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride involves its reactive functional groups. The chloro group can undergo nucleophilic substitution, while the hydroxy group can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of biological targets, such as enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methoxybenzoic acid
- 4-Chloro-2-hydroxybenzaldehyde
- 4-Chloro-2-methoxybenzyl bromide
Uniqueness
Compared to similar compounds, it offers a versatile platform for chemical modifications and biological interactions .
Propiedades
Fórmula molecular |
C8H7Cl2NO2 |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
4-chloro-N-hydroxy-2-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-4-5(9)2-3-6(7)8(10)11-12/h2-4,12H,1H3 |
Clave InChI |
IIXUMQSHGFUWGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)





![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)




![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
